

Application Notes and Protocols for GPR55-Mediated Calcium Imaging Assays

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Compound of Interest

Compound Name: GW791343 dihydrochloride

Cat. No.: B10762275

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Introduction

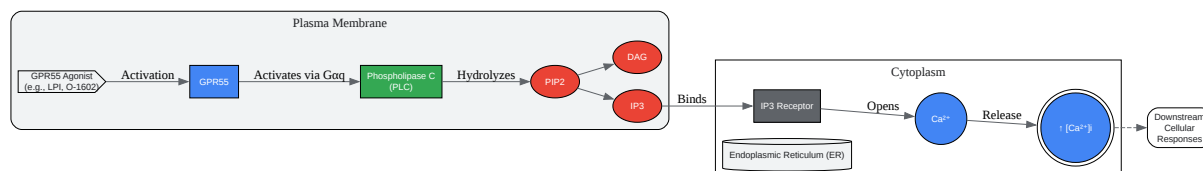
G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. Activation of GPR55 leads to the mobilization of intracellular calcium, a key second messenger, making calcium imaging assays a robust method for screening and characterizing GPR55 ligands. These application notes provide a comprehensive overview and detailed protocols for conducting GPR55-mediated calcium imaging assays.

A Note on **GW791343 Dihydrochloride**: Scientific literature primarily identifies **GW791343 dihydrochloride** as a negative allosteric modulator of the P2X7 receptor. Currently, there is a lack of established evidence supporting its direct activity on GPR55 for inducing calcium mobilization. Therefore, the following protocols will describe a general methodology for assessing GPR55 activation using a known agonist, which can be adapted for testing novel compounds.

GPR55 Signaling Pathway

Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC) and RhoA. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering

the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.



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Caption: GPR55 signaling pathway leading to intracellular calcium release.

Quantitative Data Summary

The following table summarizes a selection of known GPR55 ligands and their potency in inducing calcium mobilization, as reported in the scientific literature. This data is provided for comparative purposes when analyzing new compounds.

Compound	Action	Cell Line	EC50 / IC50	Reference
L- α -lysophosphatidyl inositol (LPI)	Agonist	HEK293-GPR55	~1-5 μ M	[1]
O-1602	Agonist	HEK293-GPR55	~0.5-2 μ M	[2]
AM251	Agonist	HEK293-GPR55	~3-10 μ M	[3]
Cannabidiol (CBD)	Antagonist	GPR55-expressing cells	~1-10 μ M	[4]
CID16020046	Antagonist	Rat Mesenteric Artery Endothelial Cells	~2.5 μ M	[1]

Experimental Protocols

Protocol 1: Calcium Flux Assay in GPR55-Expressing Cells

This protocol describes the measurement of intracellular calcium mobilization in a cell line stably or transiently expressing GPR55 (e.g., HEK293, CHO) using a fluorescent plate reader.

Materials:

- GPR55-expressing cells (e.g., HEK293-GPR55)
- Culture medium (e.g., DMEM with 10% FBS)
- Black, clear-bottom 96-well or 384-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Probenecid (optional, to prevent dye extrusion)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

- GPR55 agonist (e.g., LPI as a positive control)
- Test compounds (including **GW791343 dihydrochloride** if screening)
- Fluorescent plate reader with kinetic reading and injection capabilities

Procedure:

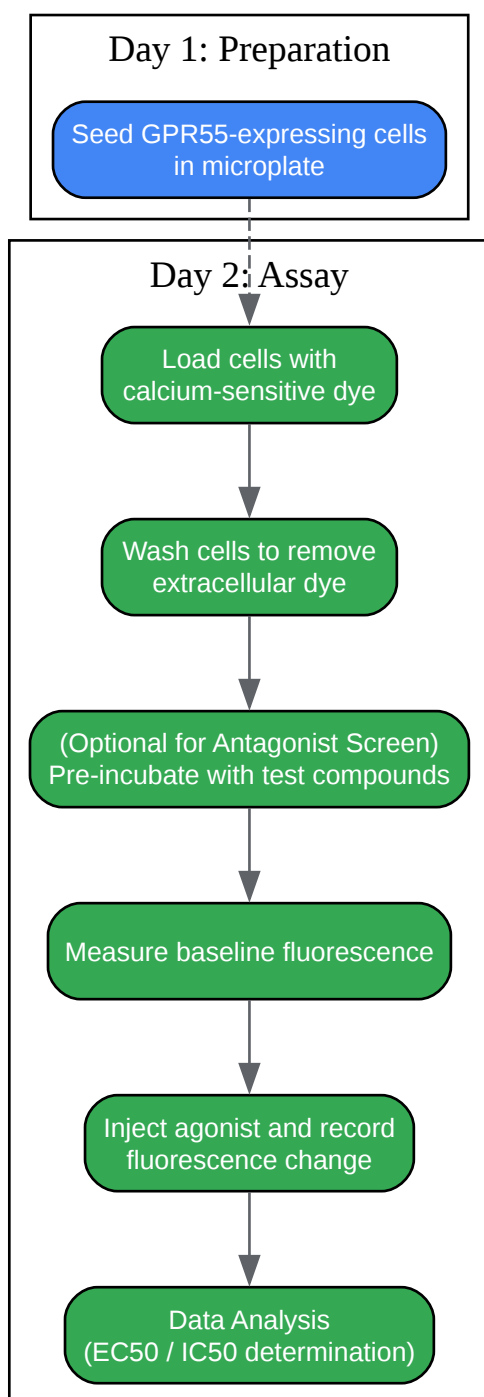
- Cell Plating:
 - The day before the assay, seed the GPR55-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization. Probenecid (1-2.5 mM) can be added to prevent dye leakage.
 - Aspirate the culture medium from the cell plate and add the loading buffer to each well.
 - Incubate the plate for 45-60 minutes at 37°C in the dark.
- Cell Washing:
 - After incubation, gently aspirate the loading buffer.
 - Wash the cells twice with pre-warmed HBSS or your assay buffer.
 - After the final wash, add 100 µL (for 96-well plates) of HBSS to each well.
- Compound Incubation (for Antagonist Screening):
 - If screening for antagonists, add the test compounds (including a known antagonist as a control) to the respective wells and incubate for 15-30 minutes at 37°C.

- Calcium Flux Measurement:

- Set up the fluorescent plate reader for kinetic reading with the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Using the instrument's injectors, add the GPR55 agonist (for agonist screening) or the agonist to the antagonist-pretreated wells.
- Continue to record the fluorescence intensity for at least 2-3 minutes to capture the full calcium response.

Data Analysis:

- The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F_0) to give $\Delta F/F_0$.
- For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC_{50} value.
- For antagonist dose-response curves, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC_{50} value.



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Caption: Experimental workflow for a GPR55 calcium flux assay.

Conclusion

Calcium imaging assays are a powerful tool for studying GPR55 pharmacology. The provided protocols offer a robust framework for identifying and characterizing novel GPR55 agonists and antagonists. While **GW791343 dihydrochloride** is not currently recognized as a GPR55 ligand, these methods can be employed to definitively test its activity at this receptor and to screen other compounds of interest. Careful optimization of cell density, dye loading, and compound concentrations will ensure high-quality, reproducible data.

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References

- 1. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca²⁺ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca²⁺ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
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